3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: is an organic compound with the molecular formula C17H19NO5 and a molecular weight of 317.345 g/mol . This compound is characterized by the presence of three methoxy groups on the benzene ring and an amide linkage to a 4-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like .
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions, such as .
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic medium.
Reduction: in anhydrous ether.
Substitution: in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology:
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine:
Industry:
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The methoxy groups and the amide linkage play a crucial role in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
- 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide
- 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide
Comparison:
3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for research.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-7-5-12(6-8-13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYHECHXLBBJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742-15-4 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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